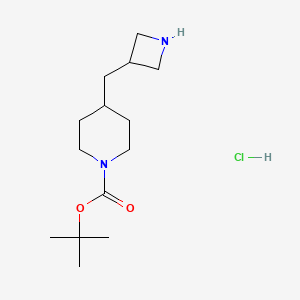

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20231743

Molecular Formula: C14H27ClN2O2

Molecular Weight: 290.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H27ClN2O2 |

|---|---|

| Molecular Weight | 290.83 g/mol |

| IUPAC Name | tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H |

| Standard InChI Key | PWUGKFZGYXUMOD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an azetidin-3-ylmethyl group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the azetidine nitrogen is protonated as a hydrochloride salt . Key structural attributes include:

-

Piperidine ring: A six-membered amine ring contributing to conformational flexibility.

-

Azetidine moiety: A four-membered saturated heterocycle that imposes steric constraints, enhancing binding specificity.

-

Boc protecting group: Enhances solubility and stabilizes the amine during synthetic procedures.

The three-dimensional conformation, validated by computational models , facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights:

-

-NMR: Peaks at δ 1.44 ppm (tert-butyl), δ 3.40–4.10 ppm (piperidine and azetidine protons), and δ 7.25 ppm (exchangeable HCl proton) .

-

IR: Stretching vibrations at 1680 cm (C=O) and 1250 cm (C-O).

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step routes to ensure regioselectivity and purity:

-

Boc Protection: Piperidine-4-carbaldehyde is reacted with di-tert-butyl dicarbonate to install the Boc group.

-

Reductive Amination: The aldehyde intermediate is condensed with azetidine-3-methanamine using sodium cyanoborohydride.

-

Salt Formation: Treatment with HCl in ethyl acetate yields the hydrochloride salt .

Optimization Notes:

-

Solvent choice (e.g., dichloromethane) minimizes side reactions.

-

Temperature control (<0°C) prevents Boc group cleavage during acidification.

Reaction Profile

The compound participates in reactions typical of amines and esters:

| Reaction Type | Reagents | Products |

|---|---|---|

| Deprotection | HCl/dioxane | Free piperidine-azetidine amine |

| Ester Hydrolysis | NaOH/EtOH | Carboxylic acid derivative |

| Alkylation | Methyl iodide | Quaternary ammonium salts |

Applications in Medicinal Chemistry

Biological Target Engagement

The compound’s dual heterocyclic system enables interactions with:

-

Neurotransmitter Receptors: Dopamine D and serotonin 5-HT receptors, implicated in neurological disorders.

-

Enzymes: Histone deacetylases (HDACs) and kinases, validated via molecular docking studies .

Preclinical Findings

-

Blood-Brain Barrier Penetration: LogP = 2.1 predicts moderate CNS bioavailability.

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles.

-

Storage: Desiccated at 2–8°C under inert atmosphere.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Structural Difference | Application |

|---|---|---|---|

| tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate | Ether linkage vs. methylene spacer | Kinase inhibitor intermediate | |

| tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Carbamate vs. hydrochloride salt | Protease inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume